Cas no 2287315-70-0 (6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine)

6-Fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine is a heterocyclic compound featuring a benzotriazole core substituted with a fluoro group at the 6-position and an amine at the 5-position. The 1-position is functionalized with a (1-methylazetidin-3-yl)methyl moiety, enhancing its structural complexity and potential binding affinity. This scaffold is of interest in medicinal chemistry due to its potential as a pharmacophore in drug discovery, particularly for targeting enzymes or receptors where the azetidine and benzotriazole motifs may confer selectivity and metabolic stability. The fluorine substitution further improves electronic properties and bioavailability. Its well-defined structure makes it suitable for further derivatization in lead optimization studies.
6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine structure
2287315-70-0 structure
Product name:6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine
CAS No:2287315-70-0
MF:C11H14FN5
MW:235.260764598846
CID:6589302
PubChem ID:165738289

6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 2287315-70-0
    • 6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine
    • EN300-6749397
    • Inchi: 1S/C11H14FN5/c1-16-4-7(5-16)6-17-11-2-8(12)9(13)3-10(11)14-15-17/h2-3,7H,4-6,13H2,1H3
    • InChI Key: VORPCFFXABQLDX-UHFFFAOYSA-N
    • SMILES: FC1C(=CC2=C(C=1)N(CC1CN(C)C1)N=N2)N

Computed Properties

  • Exact Mass: 235.12332363g/mol
  • Monoisotopic Mass: 235.12332363g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 60Ų

6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6749397-0.05g
6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine
2287315-70-0 95.0%
0.05g
$1152.0 2025-03-13
Enamine
EN300-6749397-1.0g
6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine
2287315-70-0 95.0%
1.0g
$1371.0 2025-03-13
Enamine
EN300-6749397-0.1g
6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine
2287315-70-0 95.0%
0.1g
$1207.0 2025-03-13
Enamine
EN300-6749397-5.0g
6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine
2287315-70-0 95.0%
5.0g
$3977.0 2025-03-13
Enamine
EN300-6749397-0.25g
6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine
2287315-70-0 95.0%
0.25g
$1262.0 2025-03-13
Enamine
EN300-6749397-0.5g
6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine
2287315-70-0 95.0%
0.5g
$1316.0 2025-03-13
Enamine
EN300-6749397-2.5g
6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine
2287315-70-0 95.0%
2.5g
$2688.0 2025-03-13
Enamine
EN300-6749397-10.0g
6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine
2287315-70-0 95.0%
10.0g
$5897.0 2025-03-13

6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine Related Literature

Additional information on 6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine

Introduction to 6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine (CAS No: 2287315-70-0)

6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine, identified by its CAS number 2287315-70-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzotriazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a fluorine atom and a methyl-substituted azetidine moiety enhances its pharmacological potential, making it a subject of intense research for the development of novel therapeutic agents.

The chemical structure of 6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine features a benzotriazole core substituted at the 5-position with an amine group, while the 1-position is linked to a methyl group attached to an azetidine ring. The fluorine substituent at the 6-position plays a crucial role in modulating the electronic properties and metabolic stability of the molecule, which is a key consideration in drug design. This structural configuration not only contributes to the compound's solubility and bioavailability but also influences its interactions with biological targets.

In recent years, benzotriazole derivatives have been extensively studied for their potential applications in treating various diseases, including cancer, infectious disorders, and inflammatory conditions. The methyl-substituted azetidine moiety in this compound is particularly noteworthy, as it has been shown to enhance binding affinity to certain enzymes and receptors. This feature makes 6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine a promising candidate for further investigation in drug discovery.

One of the most compelling aspects of this compound is its ability to modulate signaling pathways involved in disease progression. For instance, studies have suggested that benzotriazole derivatives can interfere with the activity of kinases and other enzymes that are overexpressed in cancer cells. The fluorine atom in the molecule may contribute to increased metabolic stability and resistance to degradation by enzymatic processes, thereby extending its half-life in vivo. This property is particularly valuable in pharmaceutical applications where prolonged activity is desired.

The synthesis of 6-fluoro-1-[(1-methylazetidin-3-yl)methyl]-1H-1,2,3-benzotriazol-5-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluorine atom at the 6-position is particularly challenging due to its high reactivity and tendency to participate in unwanted side reactions. However, advances in synthetic methodologies have made it possible to incorporate fluorine atoms into complex molecules with high efficiency and selectivity. This has opened up new avenues for the development of fluorinated benzotriazole derivatives with enhanced pharmacological properties.

Recent research has also highlighted the potential of 6-fluoro-1-[(1-methylazetidin-3-yml)methyl]-1H-H,-2,-3-benzotriazol--5-aminc (CAS No: 2287315--70--0) as an anti-inflammatory agent. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin--6 (IL--6). These findings are particularly relevant given the increasing recognition of inflammation as a key factor in various chronic diseases. The ability of this compound to modulate inflammatory pathways without significant side effects makes it an attractive candidate for further clinical development.

Another area of interest is the potential application of 6-fluoro-l--(l-methyllzedtin--3-yml)methytl)--lH-l,-2,-3-benzo-triazol--s-aminc (CAS No: 2287315---70---0) in treating infectious diseases. Preliminary studies have shown that benzotriazole derivatives can exhibit potent antiviral and antibacterial activity by interfering with essential metabolic processes in pathogens. The unique structural features of this compound may allow it to target multiple bacterial or viral strains simultaneously, offering a potential solution to the growing problem of antibiotic resistance.

The pharmacokinetic profile of 6-fluoro-l-(l-methyllzedtin---3-yml)methytl)--lH-l,-2,-3-benzo-triazol-s-aminc (CAS No: 2287315---70---0) is another critical aspect that has been thoroughly investigated. Animal models have revealed that this compound exhibits good oral bioavailability and distributes widely throughout various tissues. The presence of the fluorine atom may contribute to its stability during absorption and distribution processes, ensuring that it reaches its target sites at effective concentrations. Additionally, preliminary data suggest that this compound has a favorable safety profile with minimal toxicity at therapeutic doses.

The future directions for research on 6-fluoro-l-(l-methyllzedtin---3-yml)methytl)--lH-l,-2,-3-benzo-triazol-s-aminc (CAS No: 2287315---70---0) are multifaceted. Further preclinical studies are needed to elucidate its mechanism(s) of action and optimize its pharmacological properties. Additionally, exploring combination therapies with other drugs may enhance its therapeutic efficacy against various diseases. The development of novel synthetic routes could also facilitate large-scale production at reduced costs.

In conclusion,6-fluoro-l-(l-methyllzedtin---s-yml)methytl)--lH-l,-2,-3-benzo-triazol-s-aminc (CAS No: 2287315---70---0) represents a significant advancement in pharmaceutical chemistry with promising applications across multiple therapeutic areas. Its unique structural features make it an attractive candidate for further investigation and development into novel therapeutic agents that could address unmet medical needs worldwide.

Recommend Articles

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd